



Application of NBI 35965 in Visceral Hyperalgesia Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NBI 35965 hydrochloride	
Cat. No.:	B560253	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral hyperalgesia, a key pathophysiological mechanism in functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS), is characterized by an increased sensitivity to pain from internal organs. Stress is a well-established trigger and exacerbator of visceral pain. The corticotropin-releasing factor (CRF) system, particularly the CRF1 receptor, plays a pivotal role in mediating the body's response to stress, including the development of visceral hyperalgesia.[1][2] NBI 35965 is a potent, selective, and water-soluble CRF1 receptor antagonist that has demonstrated efficacy in preclinical models of stress-induced visceral hyperalgesia.[3][4] Its ability to penetrate the brain and be administered orally makes it a valuable tool for investigating the role of the CRF1 signaling pathway in visceral pain and for the development of novel therapeutics.[3][4]

Mechanism of Action

NBI 35965 exerts its effects by selectively blocking the CRF1 receptor, thereby inhibiting the downstream signaling cascade initiated by CRF.[3] In response to stress, CRF is released and binds to CRF1 receptors, leading to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] This signaling pathway is implicated in the sensitization of visceral afferent nerves, resulting in hyperalgesia.[1] By antagonizing the CRF1 receptor, NBI 35965 effectively blunts the physiological responses to stress, including the heightened perception of visceral pain.[3]



Quantitative Data

The following tables summarize the key quantitative data for NBI 35965, highlighting its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Binding Affinity and Potency of NBI 35965

Parameter	Value	Species	Notes
Ki (CRF1 Receptor)	~4 nM	Rat	High affinity for the target receptor.[4]
K_i (CRF2 Receptor)	> 10,000 nM	Rat	Demonstrates high selectivity for CRF1 over CRF2.
pIC50 (cAMP accumulation)	7.1	Transfected cells	Inhibits sauvagine- induced cAMP stimulation.[3][4]
pIC50 (ACTH production)	6.9	In vitro	Reduces CRF- induced ACTH production.[4]

Table 2: In Vivo Efficacy of NBI 35965 in a Rat Model of Stress-Induced Visceral Hyperalgesia



Model	Administration Route	Dose	Effect
Water Avoidance Stress	Subcutaneous (s.c.)	20 mg/kg	Abolished stress-induced visceral hyperalgesia to colorectal distention. [3]
CRF-induced Colonic Transit	Oral (p.o.) or Subcutaneous (s.c.)	10 mg/kg	Completely blocked the shortening of distal colonic transit time induced by intravenous CRF.[3]

Table 3: Pharmacokinetic Properties of NBI 35965 in Rats

Parameter	Value	Administration Route
Oral Bioavailability	34%	Oral gavage
Half-life (t1/2)	12 h	Oral gavage
Maximal Plasma Concentration (Cmax)	560 ng/mL	10 mg/kg, Oral gavage
Time to Cmax (Tmax)	1 h	10 mg/kg, Oral gavage
Volume of Distribution (Vd)	17.8 L/kg	Oral gavage
Plasma Clearance	17 mL/min/kg	Oral gavage

Note: The pharmacokinetic data is for a compound referred to as "Compound 12a" in one source, which is NBI 35965.[4]

Signaling Pathway and Experimental Workflow

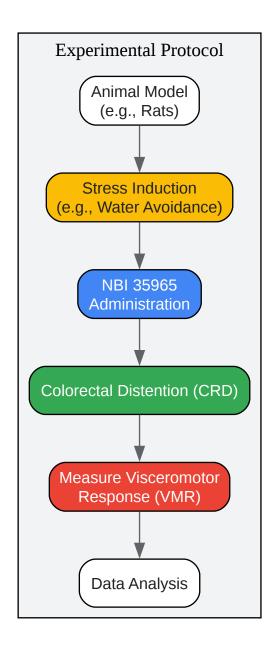
The following diagrams illustrate the CRF1 signaling pathway in visceral hyperalgesia and a typical experimental workflow for evaluating NBI 35965.





Click to download full resolution via product page

CRF1 Signaling Pathway in Visceral Hyperalgesia.





Click to download full resolution via product page

Workflow for Evaluating NBI 35965 in Visceral Hyperalgesia.

Experimental Protocols In Vitro Assays

- 1. Radioligand Binding Assay for CRF1 and CRF2 Receptors
- Objective: To determine the binding affinity (Ki) of NBI 35965 for CRF1 and CRF2 receptors.
- Materials:
 - Cell membranes from cells stably expressing either rat CRF1 or CRF2 receptors.
 - Radioligand: [125] Sauvagine.
 - o NBI 35965.
 - Binding buffer.
 - Scintillation counter.
- · Protocol:
 - Prepare serial dilutions of NBI 35965.
 - In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of NBI 35965.
 - Allow the binding to reach equilibrium.
 - Separate bound from free radioligand by rapid filtration.
 - Measure the radioactivity of the filters using a scintillation counter.
 - Calculate the Ki value using competitive binding analysis software.
- 2. cAMP Accumulation Assay



- Objective: To assess the functional antagonist activity of NBI 35965 at the CRF1 receptor.
- Materials:
 - Cells stably expressing the CRF1 receptor.
 - Sauvagine (a CRF receptor agonist).
 - NBI 35965.
 - cAMP assay kit.
- · Protocol:
 - Plate the CRF1-expressing cells in a multi-well plate.
 - Pre-incubate the cells with varying concentrations of NBI 35965.
 - Stimulate the cells with a fixed concentration of sauvagine to induce cAMP production.
 - Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit.
 - Calculate the pIC50 value, which represents the concentration of NBI 35965 that inhibits
 50% of the maximal sauvagine-induced cAMP response.[3][4]

In Vivo Model of Stress-Induced Visceral Hyperalgesia

- 1. Animals
- Adult male Long-Evans rats are a suitable model, particularly those that have undergone
 maternal separation, as this can enhance stress-induced visceral hyperalgesia. Other strains
 like Wistar rats have also been used.[5]
- 2. Water Avoidance Stress (WAS) Protocol
- Objective: To induce a state of psychological stress that leads to visceral hyperalgesia.
- Protocol:



- Place each rat individually on a small platform (e.g., 8 x 8 cm) fixed to the center of a plastic container (e.g., 45 x 25 x 25 cm).
- Fill the container with fresh water at room temperature to within 1 cm of the top of the platform.
- Expose the rats to this stressor for a defined period (e.g., 1 hour).[3][5]
- 3. Colorectal Distention (CRD) and Visceromotor Response (VMR) Measurement
- Objective: To quantify visceral sensitivity by measuring the abdominal muscle response to a controlled stimulus.

Protocol:

- Anesthetize the rats (e.g., with chloral hydrate).[6] Alternatively, for conscious animal studies, habituate them to the testing apparatus.
- Gently insert a flexible balloon catheter (e.g., 4-5 cm) into the descending colon and rectum.
- Secure the catheter to the tail.
- For VMR measurement, implant electromyography (EMG) electrodes into the external oblique abdominal muscles.
- After recovery from surgery (if applicable), connect the EMG electrodes to a recording system.
- Administer NBI 35965 (e.g., 20 mg/kg, s.c.) or vehicle prior to CRD.[3]
- Perform phasic colorectal distention by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10 seconds) with an inter-stimulus interval.
- Record the EMG activity during the distention periods.
- Quantify the VMR by integrating the EMG signal.



 Compare the VMR between the NBI 35965-treated and vehicle-treated groups to assess the effect of the compound on visceral pain.[3]

Conclusion

NBI 35965 is a valuable pharmacological tool for investigating the role of the CRF1 receptor in visceral hyperalgesia. Its high potency, selectivity, and favorable pharmacokinetic profile make it suitable for both in vitro and in vivo studies. The experimental protocols outlined above provide a framework for researchers to utilize NBI 35965 to further elucidate the mechanisms of stress-related visceral pain and to evaluate the therapeutic potential of CRF1 receptor antagonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia [inmjournal.org]
- 2. Stress and visceral pain: from animal models to clinical therapies PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Corticotropin-releasing factor type 1 receptors mediate the visceral hyperalgesia induced by repeated psychological stress in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CRF(1) receptor antagonist, NBI-35965, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of NBI 35965 in Visceral Hyperalgesia Research]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b560253#application-of-nbi-35965-in-visceral-hyperalgesia-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com